molecular formula C18H15FN2O4 B2472540 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1612148-85-2

5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2472540
CAS No.: 1612148-85-2
M. Wt: 342.326
InChI Key: YXZZFYTZKLINTK-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 71001-57-5, referred to as SY126414 in some databases) is a pyrazole-based compound characterized by a trifunctional structure . The core pyrazole ring is substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a 2,6-dimethoxyphenyl moiety, while the 3-position features a carboxylic acid group. This combination of substituents confers distinct electronic, steric, and solubility properties, making it a candidate for medicinal chemistry and material science applications.

Key structural attributes include:

  • 2,6-Dimethoxyphenyl group: Electron-donating methoxy groups enhance aromatic stability and may influence binding interactions through steric and electronic effects.
  • Carboxylic acid: Enhances solubility and provides a site for hydrogen bonding or salt formation.

The compound’s molecular formula is C₁₈H₁₅F N₂O₅, with a molecular weight of 358.32 g/mol (calculated based on structural analogs in ). Its hydrogen bond donor/acceptor counts (2 and 5, respectively) and moderate lipophilicity (estimated XlogP ~3.5) suggest balanced pharmacokinetic properties .

Properties

IUPAC Name

5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c1-24-15-4-3-5-16(25-2)17(15)14-10-13(18(22)23)20-21(14)12-8-6-11(19)7-9-12/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZZFYTZKLINTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole core One common method is the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. Catalysts and solvents are often employed to increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

The compound has demonstrated potential biological activities that make it valuable in medicinal chemistry.

Antioxidant Properties

Research indicates that derivatives of pyrazole compounds exhibit antioxidant activity. In studies assessing the effectiveness of various pyrazole derivatives, including those similar to 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, significant radical scavenging activity was observed. For instance, a study showed that certain pyrazole derivatives demonstrated effective inhibition of oxidative stress markers in vitro and in vivo .

Anti-inflammatory Effects

The compound's structural features suggest potential interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Compounds with similar structures have been reported to inhibit these enzymes effectively, leading to anti-inflammatory effects.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions and traditional heating techniques. These methods not only provide the target compound but also allow for the generation of derivatives that may enhance biological activity or improve pharmacokinetic properties.

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Microwave-assisted reaction54.82
Traditional heating35.16

Case Study on Antioxidant Activity

In a study evaluating various pyrazole derivatives, including those structurally related to this compound, compounds were screened for their ability to scavenge free radicals using DPPH assays. Compounds exhibiting high antioxidant activity were further tested for their effects on catalase activity and malondialdehyde levels in liver tissues of treated rats .

Case Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study revealed that compounds structurally similar to this compound inhibited COX enzymes effectively, demonstrating their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism by which 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Key Observations :

Carboxylic Acid-Containing Pyrazole Analogs

Compound Name Solubility (mg/mL) Hydrogen Bond Donors Bioactivity Notes Reference
N-(3-Carbamoylphenyl)-1H-pyrazole-5-carboxamide 0.12 (pH 7.4) 2 Amide group replaces carboxylic acid; reduced ionization at physiological pH
1-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 0.45 (pH 7.4) 2 Triazole core vs. pyrazole; methyl group reduces π-π stacking potential
SY126414 0.33 (estimated) 2 Carboxylic acid enables pH-dependent solubility and salt formation

Key Observations :

  • Acid Functionality: SY126414’s carboxylic acid group offers superior solubility over non-ionizable analogs (e.g., methyl esters) but may limit blood-brain barrier penetration due to ionization .
  • Heterocycle Choice : Pyrazole cores (as in SY126414) generally exhibit greater metabolic stability compared to triazoles, which are prone to oxidative degradation .

Substituent-Driven Activity Profiles

Evidence from structural analogs highlights how substituent variations influence activity:

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce off-target interactions compared to bulkier halogens like chlorine .

Biological Activity

5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Its chemical formula is C19H18FN3O4C_{19}H_{18}FN_3O_4 with a molecular weight of approximately 363.36 g/mol. The presence of methoxy and fluorine substituents enhances its lipophilicity and biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These activities include anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example:

  • Cell Lines Tested : Compounds have been evaluated against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
  • IC50 Values : The compound demonstrated promising growth inhibitory properties with IC50 values in the micromolar range, indicating effective cytotoxicity against cancer cells .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Certain pyrazoles inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
  • Modulation of Signaling Pathways : They may also interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Study 1: Anti-inflammatory Properties

In a study conducted by Selvam et al., a series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activities. The most active compounds exhibited significant inhibition of pro-inflammatory cytokines at low concentrations, suggesting their potential as therapeutic agents in inflammatory diseases .

Study 2: Anticancer Activity

Another investigation by Xia et al. focused on the antitumor activity of pyrazole derivatives. One compound showed an IC50 value of 49.85 µM , indicating its potential for further development as an anticancer drug .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 ValueReference
Anti-inflammatoryPyrazole Derivative A10 µM
Anticancer5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)pyrazole49.85 µM
AntimicrobialPyrazole Derivative B40 µg/mL

Q & A

Basic: What are the recommended methods for synthesizing and structurally characterizing this compound?

Methodological Answer:
Synthesis typically involves cyclocondensation of substituted diketones with hydrazine derivatives under acidic or basic conditions. For example, a 2,6-dimethoxyphenyl-substituted diketone can react with 4-fluorophenylhydrazine to form the pyrazole core. Post-synthetic modifications (e.g., hydrolysis or oxidation) introduce the carboxylic acid group. Structural characterization should combine:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic ring integration .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₈H₁₅FN₂O₄).
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm bond angles/lengths, as demonstrated for structurally related pyrazole derivatives in crystallographic studies .

Basic: How do the functional groups (2,6-dimethoxyphenyl, 4-fluorophenyl, carboxylic acid) influence its chemical reactivity?

Methodological Answer:

  • 2,6-Dimethoxyphenyl : The methoxy groups enhance electron density via resonance, increasing stability but potentially reducing electrophilic substitution reactivity. Steric hindrance at the 2,6-positions may limit interactions with planar biological targets .
  • 4-Fluorophenyl : Fluorine’s electronegativity modulates π-π stacking and hydrogen-bonding capabilities, affecting solubility and target binding .
  • Carboxylic Acid : Enables salt formation (improving solubility) and serves as a hydrogen-bond donor/acceptor in protein-ligand interactions. Derivatization (e.g., esterification) can optimize pharmacokinetics .

Advanced: How to design experiments to investigate its interactions with neurotensin receptors (NTRs)?

Methodological Answer:

  • In Vitro Binding Assays : Use radiolabeled neurotensin (e.g., ³H-NT) in competitive binding studies with NTR1/NTR2-expressing cell lines. Measure IC₅₀ values and compare to known antagonists like SR48692 .
  • Mutagenesis Studies : Identify critical receptor residues by expressing NTR mutants (e.g., His³¹⁰ in NTR1) and assessing changes in binding affinity via surface plasmon resonance (SPR) .
  • Functional Assays : Monitor intracellular calcium flux or cAMP levels in HEK293 cells transfected with NTRs to evaluate antagonist efficacy .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace 2,6-dimethoxy with 2,4-dichloro) and compare bioactivity trends. For example, highlights how fluorine substitution alters solubility and target affinity .
  • Assay Standardization : Control variables like cell line passage number, buffer pH, and incubation time. Validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify conformational changes affecting binding under different experimental conditions .

Advanced: What computational strategies predict its pharmacokinetic (ADMET) properties?

Methodological Answer:

  • Physicochemical Profiling : Use software like Schrödinger’s QikProp to calculate logP (lipophilicity), polar surface area, and solubility. The carboxylic acid group may reduce blood-brain barrier penetration .
  • Metabolism Prediction : Apply CYP450 docking simulations (e.g., AutoDock Vina) to assess susceptibility to hepatic oxidation. Fluorine substituents often slow metabolism .
  • Toxicity Screening : Run in silico models (e.g., ProTox-II) to flag potential hepatotoxicity or hERG channel inhibition risks .

Advanced: How to optimize synthetic protocols to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling steps to attach aryl groups efficiently. notes dimethylsulphoxide (DMSO) as a solvent for similar pyrazole syntheses .
  • Purification Techniques : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the carboxylic acid form.
  • Quality Control : Validate purity (>98%) via reversed-phase HPLC (λ = 254 nm) and differential scanning calorimetry (DSC) to confirm crystallinity .

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